1,5-Dichloro-3,3-dimethylpentan-2-one

Description

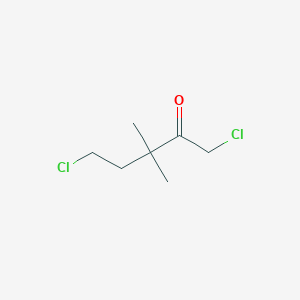

1,5-Dichloro-3,3-dimethylpentan-2-one is an aliphatic chlorinated ketone characterized by a pentan-2-one backbone with chlorine atoms at positions 1 and 5 and two methyl groups at position 3. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler chlorinated ketones.

Properties

CAS No. |

87465-67-6 |

|---|---|

Molecular Formula |

C7H12Cl2O |

Molecular Weight |

183.07 g/mol |

IUPAC Name |

1,5-dichloro-3,3-dimethylpentan-2-one |

InChI |

InChI=1S/C7H12Cl2O/c1-7(2,3-4-8)6(10)5-9/h3-5H2,1-2H3 |

InChI Key |

JOSVTBZGHXVJAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCl)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

1,5-Dichloropentan-3-one (CAS 3592-25-4)

Structural Differences :

- Ketone Position : The target compound has a ketone at position 2 (pentan-2-one), whereas 1,5-dichloropentan-3-one places the ketone at position 3.

Inferred Properties :

3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9)

Functional Group Contrast :

- Hydroxyl vs. Chlorine: The hydroxyl group in 3-hydroxy-1,5-diphenyl-1-pentanone introduces hydrogen bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic chlorinated target compound.

- Aromatic vs. Aliphatic : The phenyl groups in this analog confer rigidity and aromatic conjugation, which may influence electronic transitions and UV absorption properties.

Chlorinated Aromatic Ketones (e.g., Trichlorohydroxy-1,4-benzoquinone)

Aromatic vs. Aliphatic Systems :

- Degradation Pathways: Chlorinated aromatic ketones (e.g., trichlorohydroxy-1,4-benzoquinone) undergo hydroxylation and ring-opening reactions to form dicarboxylic acids like dichloromaleic acid (DCMA) . In contrast, aliphatic chlorinated ketones like the target compound may follow alternative degradation routes, such as dechlorination or alkyl chain fragmentation.

- Environmental Persistence : Aromatic chlorinated ketones are more resistant to microbial degradation due to their conjugated systems, whereas aliphatic analogs like 1,5-dichloro-3,3-dimethylpentan-2-one may degrade faster under oxidative conditions .

1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one (CAS 84176-67-0)

Substituent Effects :

- Hydroxyl vs. In contrast, the target compound’s chlorine and methyl groups enhance lipophilicity.

- Thermal Stability : Polar hydroxyl groups may lower the melting point compared to the chlorinated target compound, which likely has higher thermal stability due to reduced hydrogen bonding .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

- Degradation Behavior : Chlorinated aliphatic ketones like this compound are less persistent in oxidative environments compared to aromatic analogs but may generate chlorinated byproducts during decomposition .

- Steric Effects : The dimethyl groups in the target compound reduce reactivity in nucleophilic substitution reactions, a critical distinction from 1,5-dichloropentan-3-one .

- Solubility Trends: Hydroxyl and aromatic substituents (e.g., in 3-hydroxy-1,5-diphenyl-1-pentanone) enhance water solubility, whereas chlorine and methyl groups favor organic phase partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.